molecular formula C11H8ClNO B3381575 6-Chloro-4-phenylpyridin-2-ol CAS No. 25297-48-7

6-Chloro-4-phenylpyridin-2-ol

Cat. No.: B3381575
CAS No.: 25297-48-7
M. Wt: 205.64 g/mol
InChI Key: GFGDKLZHRLWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-phenylpyridin-2-ol is an organic compound with the molecular formula C11H8ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the sixth position and a phenyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-phenylpyridin-2-ol typically involves the chlorination of 4-phenylpyridin-2-ol. One common method is the reaction of 4-phenylpyridin-2-ol with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, resulting in the substitution of a hydrogen atom with a chlorine atom at the sixth position of the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-phenylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Scientific Research Applications

6-Chloro-4-phenylpyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-4-phenylpyridin-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may act as an inhibitor of certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    6-Chloro-2-pyridinol: Similar in structure but lacks the phenyl group.

    4-Phenylpyridin-2-ol: Similar but lacks the chlorine atom.

    2,6-Dichloropyridine: Contains two chlorine atoms but lacks the phenyl group.

Uniqueness: 6-Chloro-4-phenylpyridin-2-ol is unique due to the combination of a chlorine atom and a phenyl group on the pyridine ring. This unique structure imparts specific chemical and biological properties, making it valuable for various applications. The presence of both electron-withdrawing (chlorine) and electron-donating (phenyl) groups can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

6-chloro-4-phenyl-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO/c12-10-6-9(7-11(14)13-10)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGDKLZHRLWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-4-phenylpyridin-2-ol
Reactant of Route 2
Reactant of Route 2
6-Chloro-4-phenylpyridin-2-ol
Reactant of Route 3
Reactant of Route 3
6-Chloro-4-phenylpyridin-2-ol
Reactant of Route 4
Reactant of Route 4
6-Chloro-4-phenylpyridin-2-ol
Reactant of Route 5
Reactant of Route 5
6-Chloro-4-phenylpyridin-2-ol
Reactant of Route 6
Reactant of Route 6
6-Chloro-4-phenylpyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.